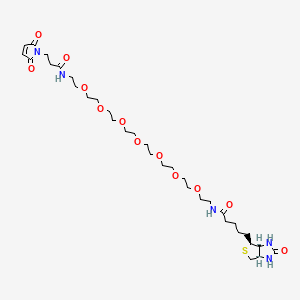

Biotin-PEG7-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin-PEG7-Maleimide: is a biotinylation reagent that reacts with thiol groups (SH). It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a maleimide group. The PEG spacer enhances the solubility and flexibility of the molecule, while the maleimide group allows for specific and efficient conjugation to thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG7-Maleimide typically involves the following steps:

Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS.

PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG7-amine, to form Biotin-PEG7.

Maleimide Conjugation: Finally, the Biotin-PEG7 is reacted with a maleimide derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG7-Maleimide primarily undergoes conjugation reactions with thiol groups. The maleimide group reacts specifically with free thiol groups at pH 6.5-7.5 to form stable thioether bonds.

Common Reagents and Conditions:

Reagents: Thiol-containing molecules, such as cysteine residues in proteins.

Conditions: The reaction is typically carried out in aqueous buffers at pH 6.5-7.5.

Major Products: The major product of the reaction is a biotinylated molecule with a stable thioether bond.

Scientific Research Applications

Scientific Research Applications

Biotin-PEG7-Maleimide has found applications in several areas of scientific research:

Bioconjugation and Protein Labeling

This compound is extensively used for bioconjugation, allowing researchers to label proteins with high specificity. The maleimide group reacts with thiol groups on proteins, facilitating the creation of stable thioether bonds. This property is particularly useful in generating targeted therapeutics and diagnostic agents.

Targeted Drug Delivery Systems

The compound is employed in the development of targeted drug delivery systems. The biotin moiety enhances cellular uptake by exploiting the overexpression of biotin receptors in certain cancer cells. This selective targeting can improve therapeutic efficacy while minimizing off-target effects.

Nanotechnology

In nanotechnology, this compound is used to functionalize nanoparticles for biomedical applications. For instance, biotin-conjugated nanoparticles have demonstrated enhanced uptake in cancer cells, leading to increased cytotoxicity compared to non-targeted formulations .

Hydrogels for Protein Delivery

Hydrogels cross-linked with maleimide groups are being developed for protein and cell delivery. These hydrogels provide a controlled release mechanism for therapeutic agents, supporting their stability and bioactivity during delivery .

Case Study 1: Targeted Anticancer Therapy

A study demonstrated the use of biotin-conjugated nanoparticles in targeting MCF-7 breast cancer cells. The nanoparticles exhibited significant cytotoxic effects with an IC50 value of 225 µM, showcasing the compound's potential in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 225 |

| This compound | HepG2 | 1.55 |

Case Study 2: Gene Regulation Mechanisms

Research has indicated that biotin can influence gene expression significantly, affecting over 2000 genes within human cells. This suggests potential applications for this compound in gene regulation therapies .

Case Study 3: Hydrogel Applications

In a study involving PEG-maleimide hydrogels loaded with hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), it was observed that these hydrogels improved cardiac function post-injury by enhancing angiogenesis and stem cell recruitment .

Mechanism of Action

Mechanism: Biotin-PEG7-Maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with free thiol groups, forming a covalent bond. This allows for the efficient and specific conjugation of biotin to thiol-containing molecules.

Molecular Targets and Pathways: The primary molecular targets of this compound are thiol groups in proteins and other biomolecules. The PEG spacer enhances the solubility and flexibility of the conjugate, while the biotin moiety allows for detection and purification using avidin or streptavidin-based methods.

Comparison with Similar Compounds

Biotin-PEG2-Maleimide: Similar to Biotin-PEG7-Maleimide but with a shorter PEG spacer.

Biotin-PEG11-Maleimide: Similar to this compound but with a longer PEG spacer.

Biotin-PEG-Maleimide: A general term for biotinylation reagents with varying PEG spacer lengths.

Uniqueness: this compound offers a balance between solubility and flexibility due to its intermediate PEG spacer length. This makes it suitable for a wide range of applications in bioconjugation and labeling.

Biological Activity

Biotin-PEG7-Maleimide is a bioconjugate that combines the properties of biotin, a vitamin essential for various metabolic processes, with polyethylene glycol (PEG) and a maleimide group. This compound has garnered interest in the fields of drug delivery, protein labeling, and biomolecular interactions due to its unique chemical properties and biological activity.

Chemical Structure and Properties

This compound consists of three main components:

- Biotin : A water-soluble B vitamin that plays a crucial role in carboxylation reactions within the body, affecting metabolism of carbohydrates, fats, and proteins.

- PEG (Polyethylene Glycol) : A hydrophilic polymer that enhances solubility and stability of bioconjugates while reducing immunogenicity.

- Maleimide Group : A reactive moiety that specifically forms stable thioether bonds with thiol groups, allowing for selective conjugation to cysteine residues in proteins.

The maleimide group exhibits high reactivity towards thiols at neutral pH, making it an ideal candidate for site-specific labeling of proteins and peptides .

1. Protein Conjugation

This compound is widely used for the conjugation of proteins due to its ability to form stable linkages. The maleimide-thiol reaction is approximately 1000 times faster than reactions with amines at neutral pH, which facilitates efficient labeling of cysteine-containing proteins . This property is exploited in various applications:

- Antibody Labeling : Biotinylated antibodies retain their biological activity, allowing for effective targeting in immunoassays and therapeutic applications .

- Nanoparticle Drug Delivery : In studies involving self-assembled nanoparticles (SANs), biotinylated compounds have shown enhanced anticancer activity by targeting specific cellular receptors .

2. Drug Delivery Systems

This compound has been incorporated into drug delivery systems to improve targeting and efficacy. For example, biotinylated nanoparticles have demonstrated improved biodistribution and therapeutic efficacy in preclinical models by facilitating targeted delivery to specific tissues or cells . Moreover, studies have indicated that biotin-conjugated delivery systems can alter biodistribution patterns, enhancing safety profiles by reducing off-target effects .

Case Study 1: Anticancer Activity Enhancement

A study evaluated the anticancer effects of Ru-1@TPP-PEG-biotin SANs, which included biotinylated components. The results indicated a significant reduction in cell viability in HepG2 and MCF-7 cell lines compared to controls. The IC50 values for these SANs were notably lower than those for individual components, demonstrating enhanced therapeutic potential due to the synergistic effects of biotin targeting .

| Compound | IC50 (µM) |

|---|---|

| Ru-1 | 3.00 |

| TPP-PEG-biotin | 2.10 |

| Ru-1@TPP-PEG-biotin SANs | 1.55 |

Case Study 2: Protein Labeling Efficiency

In another study focusing on protein-small molecule hybrids, maleimide-PEG7-acetazolamide was used as a positive control for evaluating binding activities. The results showed that the conjugation efficiency was significantly influenced by the concentration of maleimide used during the labeling process, highlighting the importance of optimizing reaction conditions for achieving desired biological activities .

Properties

Molecular Formula |

C33H55N5O12S |

|---|---|

Molecular Weight |

745.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |

InChI Key |

YIRYEFRAMZLKHD-IUEKTVKYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.